ethyl 3-(1-methyl-1H-indol-3-yl)acrylate
Description
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
ethyl (E)-3-(1-methylindol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO2/c1-3-17-14(16)9-8-11-10-15(2)13-7-5-4-6-12(11)13/h4-10H,3H2,1-2H3/b9-8+ |
InChI Key |
HJABZKVWSXXFAN-CMDGGOBGSA-N |
SMILES |
CCOC(=O)C=CC1=CN(C2=CC=CC=C21)C |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN(C2=CC=CC=C21)C |
Canonical SMILES |
CCOC(=O)C=CC1=CN(C2=CC=CC=C21)C |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of ethyl 3-(1-methyl-1H-indol-3-yl)acrylate as a promising anticancer agent. The compound belongs to a class of α-indolylacrylates, which have been synthesized through reactions involving indole derivatives and pyruvates. These derivatives have shown significant biological activity, with some exhibiting an IC50 value of 9.73 μM, indicating strong anticancer properties against various cancer cell lines .
The mechanism of action is believed to involve the disruption of cancer cell proliferation pathways, making these compounds suitable candidates for further drug development. The design strategy often employs molecular hybridization, which combines pharmacophoric elements from different active compounds to enhance efficacy and selectivity .
Reaction Conditions and Yields
The synthesis typically involves a condensation reaction between 1-methylindole and ethyl pyruvate under specific conditions using Brønsted acid ionic liquids as catalysts. This method has been reported to yield products in good to excellent yields (up to 96%) depending on the substituents on the indole ring .
Table 1: Summary of Synthesis Conditions and Yields
| Substituent | Yield (%) | Reaction Time | Solvent |
|---|---|---|---|
| No substituent | 96 | 2 hours | Butyl acetate |
| Methoxy at C5 | 93 | 2 hours | Butyl acetate |
| Electron-poor at C2 | 70 | 2 hours | Butyl acetate |
This table summarizes the influence of various substituents on the yield of this compound during synthesis.
Biological Evaluations
In addition to its synthesis, biological evaluations have been conducted to assess the pharmacological profiles of synthesized derivatives. For instance, a study indicated that modifications at specific positions on the indole ring could enhance anticancer activity, suggesting that structure-activity relationships (SAR) are crucial for optimizing therapeutic efficacy .
Case Study: Evaluation of Anticancer Activity
- Compound Tested : this compound
- IC50 Value : 9.73 μM
- Cell Lines : Various cancer cell lines including breast and colon cancer models
- Findings : Indicated significant inhibition of cell proliferation.
Q & A
Q. What are the established synthetic routes for ethyl 3-(1-methyl-1H-indol-3-yl)acrylate?
Methodological Answer: The compound is typically synthesized via cross-dehydrogenative coupling (CDC) of indole derivatives with acrylate esters. For example, continuous-flow microreactors have been employed to optimize reaction efficiency, as demonstrated in the synthesis of structurally similar methyl (E)-3-(6-fluoro-1H-indol-3-yl)acrylate using aerobic C-H olefination . Alternative methods include formylation of indoles followed by condensation with acrylate esters, as referenced in protocols for 3-arylindole derivatives . Key Considerations:
- Batch vs. Flow Synthesis: Flow chemistry reduces reaction time and improves yield by enhancing mass transfer .
- Catalysts: Palladium or copper catalysts are often used in CDC reactions.
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural confirmation relies on:
- X-ray Crystallography: Provides precise bond lengths and angles (e.g., mean C–C bond length = 0.003 Å, R factor = 0.049 for similar indole-acrylate esters) .
- Spectroscopy:
Q. What are the key physicochemical properties of this compound?
Q. How can reaction conditions be optimized for higher yield and selectivity?
Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters:
- Factors: Temperature, catalyst loading, solvent polarity, and residence time (critical in flow chemistry) .
- Statistical Modeling: Response surface methodology (RSM) identifies optimal conditions. For example, a study on diphenyldiazomethane synthesis achieved 85% yield by optimizing flow rate and oxidant ratio . Case Study:
- Challenge: Low yield due to side reactions.
- Solution: Increase oxygen pressure in CDC reactions to suppress byproduct formation .
Q. How should researchers address contradictions in spectroscopic or crystallographic data?
Q. What strategies are used to evaluate the biological activity of this compound?
Methodological Answer:
- Antimicrobial Assays: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
- Mechanistic Studies: Molecular docking to predict interactions with target enzymes (e.g., cytochrome P450) . Data Interpretation:
- False Positives: Use cytotoxicity assays (e.g., MTT) to rule out non-specific effects .
Q. How can stability issues during synthesis or storage be mitigated?
Methodological Answer:
- Light Sensitivity: Store in amber vials under inert atmosphere (N2/Ar) .
- Thermal Degradation: Avoid prolonged heating above 80°C; monitor via TGA/DSC .
Data Contradiction Analysis
Q. Why do reported yields vary across synthetic protocols?
Critical Analysis:
- Catalyst Purity: Trace impurities in Pd/Cu catalysts reduce efficiency .
- Reaction Scale: Milligram-scale flow reactions often outperform batch methods . Recommendation:
- Replicate literature protocols exactly before modifying conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
